molecular formula C21H15N5 B14502883 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole CAS No. 63008-85-5

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole

Cat. No.: B14502883
CAS No.: 63008-85-5
M. Wt: 337.4 g/mol
InChI Key: XIXKTAPEOMPMEB-UHFFFAOYSA-N
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Description

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a benzimidazole ring fused with a triazole ring, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the double bond of a carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . The reaction is often catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole or benzimidazole rings, leading to different structural analogs.

    Substitution: The phenyl group or other substituents on the triazole ring can be substituted with different functional groups to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions are often derivatives of the original compound with modified biological activities. For example, oxidation may lead to the formation of quinazoline derivatives, which have shown significant antibacterial and antifungal activities .

Scientific Research Applications

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler analog with similar biological activities.

    Benzimidazole: Another analog with a wide range of biological activities.

    Quinazoline: A compound with significant antibacterial and antifungal properties.

Uniqueness

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole is unique due to its combined structural features of both benzimidazole and triazole rings, which contribute to its enhanced biological activities and potential therapeutic applications .

Properties

CAS No.

63008-85-5

Molecular Formula

C21H15N5

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C21H15N5/c1-2-8-14(9-3-1)19-24-21(26-25-19)16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23-20/h1-13H,(H,22,23)(H,24,25,26)

InChI Key

XIXKTAPEOMPMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C4=NC5=CC=CC=C5N4

Origin of Product

United States

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